8-n-Heptylnaringenin

Description

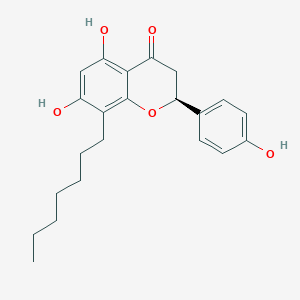

8-n-Heptylnaringenin is a synthetic flavanone derivative and a structural analogue of the natural phytoestrogen 8-prenylnaringenin (8-PN), which is primarily isolated from hops (Humulus lupulus). The compound features a heptyl chain (-C₇H₁₅) substituted at the 8-position of the naringenin backbone, replacing the prenyl group in 8-PN . Its molecular formula is C₂₂H₂₈O₅, with a molecular weight of 372.46 g/mol.

This compound functions as a selective estrogen receptor modulator (SERM), exhibiting differential activity on estrogen receptor (ER) subtypes: it acts as a weak ERα agonist and a strong ERβ antagonist .

Properties

Molecular Formula |

C22H26O5 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(2S)-8-heptyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C22H26O5/c1-2-3-4-5-6-7-16-17(24)12-18(25)21-19(26)13-20(27-22(16)21)14-8-10-15(23)11-9-14/h8-12,20,23-25H,2-7,13H2,1H3/t20-/m0/s1 |

InChI Key |

JDJYVQUSVHXJHY-FQEVSTJZSA-N |

Isomeric SMILES |

CCCCCCCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O |

Canonical SMILES |

CCCCCCCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues of 8-n-Heptylnaringenin

Key Compounds for Comparison :

8-Prenylnaringenin (8-PN)

8-Neopentylnaringenin

Naringenin (Parent Compound)

Glycosylated Derivatives (Naringin, Narirutin)

Comparative Analysis

Table 1: Structural and Pharmacological Comparison

Key Findings :

ER Subtype Selectivity :

- This compound ’s long heptyl chain confers distinct ERβ antagonism, contrasting with 8-neopentylnaringenin , which shows strong ERα agonism due to its branched neopentyl group .

- 8-PN , the natural analogue, lacks subtype selectivity and acts as a broad ER agonist, contributing to its estrogenic effects in hop extracts .

In Vivo Efficacy :

- In ovariectomized rat models of hot flushes, 8-neopentylnaringenin (20 mg/kg) reduced tail skin temperature (TST) by 1.12 ± 0.12 °C , comparable to estradiol (1.89 ± 0.14 °C). In contrast, This compound failed to reduce TST, likely due to its ERβ antagonism overriding ERα-mediated benefits .

Structural Impact on Bioactivity :

- Alkyl Chain Length and Branching :

Glycosylated Derivatives: Naringin (naringenin-7-neohesperidoside) and narirutin (naringenin-7-rutinoside) are glycosylated forms with reduced bioavailability compared to aglycones like this compound. These compounds lack significant estrogenic activity due to their sugar moieties .

Research Implications

- Therapeutic Potential: While this compound’s ERβ antagonism limits its utility for hot flushes, it may have niche applications in ERβ-dominated pathologies (e.g., certain cancers or inflammatory conditions) .

- SAR Studies : Structure-activity relationship (SAR) analyses highlight the critical role of 8-position substituents in ER subtype selectivity, guiding future SERM design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.